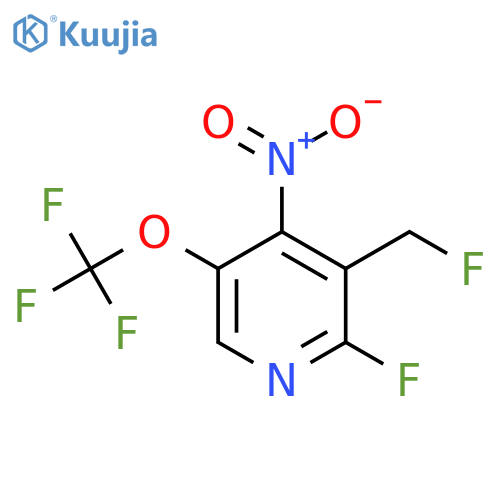

Cas no 1804739-06-7 (2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine)

1804739-06-7 structure

商品名:2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine

CAS番号:1804739-06-7

MF:C7H3F5N2O3

メガワット:258.102339029312

CID:4815537

2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H3F5N2O3/c8-1-3-5(14(15)16)4(2-13-6(3)9)17-7(10,11)12/h2H,1H2

- InChIKey: HBJNKUNEOZYPKX-UHFFFAOYSA-N

- ほほえんだ: FCC1C(=NC=C(C=1[N+](=O)[O-])OC(F)(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 282

- トポロジー分子極性表面積: 67.9

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099715-1g |

2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine |

1804739-06-7 | 97% | 1g |

$1,534.70 | 2022-04-01 |

2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1804739-06-7 (2-Fluoro-3-(fluoromethyl)-4-nitro-5-(trifluoromethoxy)pyridine) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量